4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(1H-1,2,3,4-TETRAZOL-1-YL)-[1,1’-BIPHENYL]-4-SULFONAMIDE is a complex organic compound that features a tetrazole ring attached to a biphenyl structure with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1H-1,2,3,4-TETRAZOL-1-YL)-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves the formation of the tetrazole ring followed by its attachment to the biphenyl structure. One common method for synthesizing tetrazoles is the reaction of sodium azide with nitriles in the presence of a catalyst such as zinc salts . The biphenyl structure can be synthesized through various methods, including Suzuki coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the tetrazole formation and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4’-(1H-1,2,3,4-TETRAZOL-1-YL)-[1,1’-BIPHENYL]-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the biphenyl rings .
Scientific Research Applications
4’-(1H-1,2,3,4-TETRAZOL-1-YL)-[1,1’-BIPHENYL]-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4’-(1H-1,2,3,4-TETRAZOL-1-YL)-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. The biphenyl structure provides rigidity and hydrophobic interactions, enhancing binding affinity. The sulfonamide group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANOIC ACID: Similar tetrazole structure but with a different functional group and chain length.
3,6-BIS(1H-1,2,3,4-TETRAZOL-5-YL)-S-TETRAZINE: Contains multiple tetrazole rings and is used in energetic materials.
3-NITRO-1-(2H-TETRAZOL-5-YL)-1H-1,2,4-TRIAZOL-5-AMINE: Another nitrogen-rich compound with applications in energetic materials.
Uniqueness
4’-(1H-1,2,3,4-TETRAZOL-1-YL)-[1,1’-BIPHENYL]-4-SULFONAMIDE is unique due to its combination of a tetrazole ring, biphenyl structure, and sulfonamide group. This combination provides a distinct set of chemical properties, making it versatile for various applications in research and industry .
Properties
Molecular Formula |
C13H11N5O2S |
---|---|
Molecular Weight |
301.33 g/mol |
IUPAC Name |
4-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H11N5O2S/c14-21(19,20)13-7-3-11(4-8-13)10-1-5-12(6-2-10)18-9-15-16-17-18/h1-9H,(H2,14,19,20) |
InChI Key |
IKVBDAAFFOXWKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.